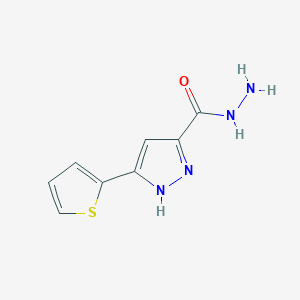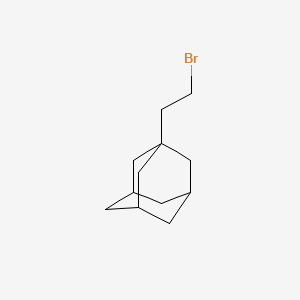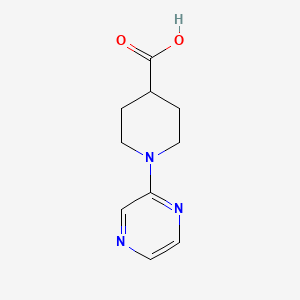
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Overview
Description
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Mycobacterial Agents
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate has been investigated for its potential use as an anti-mycobacterial agent. Research indicates that the compound, upon condensation with various ketones, yields chalcones, which when reacted with acid hydrazide, form phenoxy acetic acid derivatives. These derivatives have shown anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, highlighting the compound's potential role in tuberculosis treatment (Yar, Siddiqui & Ali, 2006) (Shaharyar, Siddiqui & Ali, 2006).
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. A series of 1,3,4-thiadiazole derivatives of this compound were synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrated significant activity against several strains of microbes, indicating the compound's potential as a basis for developing new antimicrobial agents (Noolvi, Patel, Kamboj & Cameotra, 2016).
3. Potential in Novel Copolymers
The compound is also being studied in the context of novel copolymers. Research on copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which include derivatives of this compound, has shown promising results. These studies focus on the synthesis, characterization, and thermal behavior of the copolymers, potentially opening new doors for material science applications (Barilla et al., 2021).
4. Role in Antioxidative Molecules
The compound's derivatives have been studied for their antioxidative properties as well. Substituted aryl meroterpenoids derived from seaweed, which include derivatives of this compound, have been characterized and shown to exhibit antioxidative activities. These compounds could potentially serve as lead antioxidative molecules for use in pharmaceutical and food industries (Chakraborty, Joseph, Joy & Raola, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBZSCRIFTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366798 | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692275-82-4 | |
| Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)




